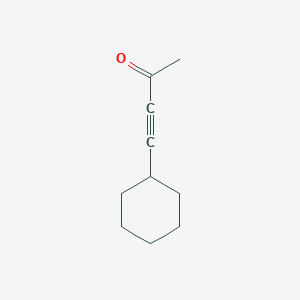

4-Cyclohexylbut-3-yn-2-one

Description

Context within Alkyne-Ketone Chemistry and Butynone Analogues

4-Cyclohexylbut-3-yn-2-one belongs to the class of compounds known as ynones, which are characterized by the presence of a ketone carbonyl group conjugated with a carbon-carbon triple bond. This functional group arrangement is a cornerstone of alkyne-ketone chemistry. Alkynes, in a broader sense, are often regarded as synthetic equivalents of carbonyl compounds. lookchem.com The carbon-carbon triple bond has the same oxidation state as a -CH2C(O)- unit, an equivalence that can be unmasked through reactions like hydration, which converts alkynes into ketones or aldehydes. lookchem.com

The parent structure, butynone, serves as a fundamental building block in organic chemistry. Analogues of butynone are widely studied, and their chemical properties are heavily influenced by the substituents attached to the carbon framework. This compound is an analogue where a cyclohexyl group is attached at the 4-position. This bulky, saturated cyclic group introduces specific steric and electronic effects compared to simpler alkyl or aryl-substituted butynones.

Its structural relative, 4-cyclohexylbut-3-en-2-one, which contains a double bond instead of a triple bond, is a well-documented enone. chemspider.comnih.gov The comparison between the reactivity of such ynones and their corresponding enone analogues is a frequent topic in mechanistic studies, exploring the differences in electrophilicity and reaction pathways dictated by the alkyne versus alkene moiety.

Academic Relevance as a Multifunctional Organic Scaffold in Chemical Synthesis and Mechanistic Studies

The academic relevance of this compound stems from its role as a multifunctional organic scaffold. The conjugated ynone system is highly reactive and can participate in a wide array of chemical transformations. The electrophilic nature of the carbon-carbon triple bond, enhanced by the electron-withdrawing ketone group, makes it a target for nucleophilic conjugate addition.

Its utility as a synthetic intermediate has been demonstrated, where it serves as a precursor in the formation of more complex heterocyclic structures. Specifically, this compound (CAS No. 10564-83-7) is used as an upstream reactant in the synthesis of 1-(2-cyclohexylpyrazolo[1,5-b]pyridazin-3-yl)-2-propen-1-one derivatives. lookchem.com This highlights its value as a building block for creating intricate molecular architectures of potential interest in medicinal chemistry or materials science.

The presence of both an alkyne and a ketone provides multiple reaction sites, allowing for stepwise or cascade reactions. The alkyne can undergo cycloaddition reactions (e.g., Diels-Alder or Huisgen cycloadditions after conversion to an azide (B81097) or other suitable partner), while the ketone can be targeted by nucleophiles or used in condensation reactions. The cyclohexyl group can influence the stereochemical outcome of reactions and imparts lipophilicity to the molecule and its derivatives. Early studies on such compounds have been noted in the chemical literature, indicating a foundational interest in their properties and synthesis. molaid.com

Compound Data

The following table provides a comparison of key properties for this compound and its corresponding alkene analogue.

| Property | This compound | 4-Cyclohexylbut-3-en-2-one |

| CAS Number | 10564-83-7 lookchem.commolaid.com | 7152-32-1 chemspider.comepa.gov |

| Molecular Formula | C₁₀H₁₄O | C₁₀H₁₆O chemspider.comepa.gov |

| Molecular Weight | 150.22 g/mol | 152.24 g/mol epa.gov |

| Common Synonyms | Not widely available | 4-Cyclohexyl-3-buten-2-one chemspider.com |

Structure

3D Structure

Properties

CAS No. |

10564-83-7 |

|---|---|

Molecular Formula |

C10H14O |

Molecular Weight |

150.22 g/mol |

IUPAC Name |

4-cyclohexylbut-3-yn-2-one |

InChI |

InChI=1S/C10H14O/c1-9(11)7-8-10-5-3-2-4-6-10/h10H,2-6H2,1H3 |

InChI Key |

OMZDUCPMYTYTCI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C#CC1CCCCC1 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Cyclohexylbut 3 Yn 2 One

Established Synthetic Routes and Optimizations

The synthesis of ynones, including 4-cyclohexylbut-3-yn-2-one, is often achieved through reliable and well-documented chemical transformations. thieme-connect.comresearchgate.net These methods typically involve the manipulation of functional groups on readily available starting materials.

Oxidation Pathways from Corresponding Propargyl Alcohols

A primary and highly effective method for the synthesis of this compound is the oxidation of its corresponding secondary propargyl alcohol, 4-cyclohexylbut-3-yn-2-ol. uib.nonumberanalytics.com This approach is favored due to the accessibility of the alcohol precursor, which can be synthesized by the addition of a metal acetylide to an aldehyde. thieme-connect.com

The oxidation of the propargyl alcohol to the ynone can be accomplished using a variety of oxidizing agents. Common reagents for this transformation include chromium-based oxidants, manganese dioxide (MnO₂), and conditions associated with the Swern oxidation. uib.no Manganese dioxide is a frequently used reagent for this purpose due to its selectivity for oxidizing allylic and propargylic alcohols. thieme-connect.com The addition of lithium acetylides to aldehydes followed by oxidation with reagents like pyridinium (B92312) chlorochromate (PCC) or MnO₂ provides an efficient route to various ynones. thieme-connect.com

A general procedure for obtaining the precursor alcohol, 1-cyclohexylbut-3-yn-1-ol, involves the reaction of cyclohexanecarboxaldehyde. nih.gov This highlights a common strategy where a commercially available aldehyde is reacted with an acetylene (B1199291) source to generate the necessary propargyl alcohol, which is then oxidized to the target ketone.

Other Retrosynthetic Approaches and Precursor Chemistry

Beyond the oxidation of alcohols, other retrosynthetic strategies provide alternative pathways to this compound. One of the most significant is the coupling of an acyl derivative with a terminal alkyne, a reaction often referred to as an acyl Sonogashira reaction. researchgate.net

This retrosynthetic disconnection involves reacting an acetylenic nucleophile, derived from cyclohexylacetylene, with an acetyl electrophile. Acyl chlorides are commonly used as the electrophilic partner due to their high reactivity. thieme-connect.com The reaction between a terminal alkyne and an acyl chloride, typically mediated by a base, is a foundational method for ynone synthesis. numberanalytics.com This approach is part of a broader class of reactions involving the acylation of alkynylmetal reagents. uib.no

The required precursors for this approach would be cyclohexylacetylene and an acetyl source like acetyl chloride . The reaction's viability makes it a cornerstone in the synthesis of a wide array of ynone compounds.

Development of Novel Synthetic Approaches and Catalyst Systems

Modern synthetic chemistry has driven the development of sophisticated catalytic systems to improve the efficiency, selectivity, and scope of ynone synthesis. These methods often rely on transition-metal catalysts to facilitate key bond-forming steps.

Metal-Catalyzed Syntheses (e.g., Palladium, Copper, Zinc-based catalysis)

Transition-metal catalysis is central to many contemporary strategies for synthesizing ynones. thieme-connect.comnih.gov Palladium and copper are the most prominent metals used in these reactions, particularly in Sonogashira-type couplings. uib.nonih.govwikipedia.org

Palladium and Copper Catalysis: The Sonogashira reaction, a cross-coupling of a terminal alkyne with a vinyl or aryl halide, is a benchmark in C-C bond formation. wikipedia.orgorganic-chemistry.org The acyl variant of this reaction couples a terminal alkyne with an acyl chloride. researchgate.net A typical catalytic system employs a palladium catalyst along with a copper(I) co-catalyst and an amine base. wikipedia.org For the synthesis of this compound, this would involve the coupling of cyclohexylacetylene and acetyl chloride. Research has demonstrated that cyclohexylacetylene is a viable substrate in palladium-catalyzed carbonylative Sonogashira couplings, leading to the corresponding acetylenic ketones in high yields. acs.org Softer conditions have been developed, such as performing the reaction in neat triethylamine (B128534) at room temperature, which accommodates a variety of substrates. thieme-connect.com Furthermore, advancements include the use of recyclable copper nanoparticles on a silica (B1680970) support, enabling the coupling of acyl chlorides and alkynes under palladium- and solvent-free conditions. thieme-connect.com

Zinc-based Catalysis: Zinc salts, such as Zn(OTf)₂, are used to mediate the enantioselective addition of terminal alkynes to aldehydes, which is a key step in producing chiral propargyl alcohols that are precursors to chiral ynones. organic-chemistry.org These reactions can be performed with catalytic amounts of the zinc salt and a chiral ligand. organic-chemistry.org

The table below summarizes representative metal-catalyzed reactions relevant to the synthesis of ynones like this compound.

| Catalyst System | Reactants | Product Type | Key Features |

| Pd(PPh₃)₄ / CuI | Terminal Alkyne, Acyl Chloride | Ynone | Classic Sonogashira conditions, widely applicable. thieme-connect.com |

| PdI₂ / PPh₃ | Aliphatic Alkyne, Aryl Thianthrenium Salt, CO | Alkynone | High yields for aliphatic alkynes like cyclohexylacetylene. acs.org |

| Cu-nanoparticles/SiO₂ | Terminal Alkyne, Acyl Chloride | Ynone | Palladium- and solvent-free conditions, recyclable catalyst. thieme-connect.com |

| Zn(OTf)₂ / Chiral Ligand | Terminal Alkyne, Aldehyde | Chiral Propargyl Alcohol | Precursor to chiral ynones, high enantioselectivity. organic-chemistry.org |

Stereoselective and Enantioselective Syntheses of the Compound or its Chiral Precursors

Enantioselective synthesis, which produces a specific stereoisomer, is crucial in modern chemistry, particularly for pharmaceuticals. wikipedia.org For this compound, which is achiral, the focus of stereoselectivity lies in the synthesis of its chiral precursors, most notably the propargyl alcohol, (R)- or (S)-4-cyclohexylbut-3-yn-2-ol. The creation of such chiral propargyl alcohols is a well-established field. beilstein-journals.orgnih.govacs.org

A prominent method for the asymmetric synthesis of chiral propargyl alcohols is the Carreira asymmetric alkynylation reaction. beilstein-journals.org This reaction involves the enantioselective addition of a terminal alkyne to an aldehyde, catalyzed by a chiral complex, often composed of a zinc salt and a chiral amino alcohol like (+)-N-methylephedrine. organic-chemistry.org This method is valued for its operational simplicity and tolerance of air and moisture. organic-chemistry.org

Another approach involves the dynamic kinetic resolution (DKR) of racemic propargyl alcohols. mdpi.com This process uses a combination of an enzyme (like a lipase) for enantioselective acylation and a metal catalyst for in-situ racemization of the slower-reacting alcohol enantiomer, allowing for a theoretical yield of up to 100% of a single enantiomer of the corresponding ester. mdpi.com

The ability to synthesize these chiral precursors with high enantiomeric excess provides a direct pathway to chiral molecules derived from this compound.

Chemo- and Regioselectivity in Synthesis

Chemo- and regioselectivity are critical considerations in the synthesis of this compound, ensuring that the desired constitutional isomer is formed.

Chemoselectivity: In the context of metal-catalyzed cross-coupling reactions, chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in a Sonogashira coupling, the palladium catalyst must selectively activate the C-X bond of the acyl halide without reacting with other potentially reactive sites in the molecule. The development of highly selective catalysts, such as those used with aryl thianthrenium salts, demonstrates excellent chemoselectivity. acs.org

Regioselectivity: Regioselectivity concerns the specific location of bond formation. In the synthesis of this compound from cyclohexylacetylene and an acetylating agent, the reaction must proceed to form the bond between the acetyl group and the terminal alkyne carbon, not the internal one. The mechanism of the Sonogashira coupling inherently ensures this regiochemical outcome by proceeding via a copper(I) acetylide intermediate formed from the terminal alkyne. wikipedia.org Similarly, in the rhodium-catalyzed hydroarylative cycloamination of β-(2-aminophenyl)-α,β-ynones, the regioselectivity of the addition of an arylboronic acid was found to be very high, favoring addition at a specific carbon of the alkyne. unimi.it While this example involves a more complex ynone, the principles of controlling regioselectivity are broadly applicable.

The careful selection of catalysts and reaction conditions is paramount to achieving high levels of both chemo- and regioselectivity, leading to an efficient and clean synthesis of the target compound. dntb.gov.ua

Scale-Up Considerations and Process Chemistry Aspects

Transitioning a synthetic route from the laboratory to an industrial scale introduces significant challenges related to safety, cost, efficiency, and robustness.

For the Oxidation Pathway

Scaling up the oxidation of 4-cyclohexylbut-3-yn-2-ol requires careful management of reaction conditions and reagents.

Reagent Selection: On a large scale, chromium-based reagents like PCC are generally avoided due to their toxicity and the environmental impact of chromium waste. acs.org Reagents like DMP are often too expensive and potentially hazardous for large-scale operations. acs.org Methods based on catalytic TEMPO with a co-oxidant like sodium hypochlorite, or aerobic oxidation using palladium catalysts, are often preferred in industry for their efficiency and greener profiles. nih.govnih.gov

Thermal Management: Oxidation reactions are frequently exothermic. mixing-solution.com On a large scale, efficient heat dissipation is critical to prevent thermal runaway. This involves using jacketed reactors, controlling the rate of reagent addition, and potentially using flow chemistry reactors which offer superior heat and mass transfer. mixing-solution.comvapourtec.com

Workup and Purification: The removal of byproducts and catalysts is a key step. For instance, Swern oxidation produces dimethyl sulfide, which has a noxious odor and must be carefully managed. Purification via distillation or crystallization is generally preferred over chromatography on a large scale due to cost and solvent usage.

Flow Chemistry: Continuous flow reactors offer significant advantages for oxidation reactions. They allow for precise control over temperature, pressure, and residence time, leading to higher selectivity and safety. acs.orgrsc.orgvapourtec.com The use of dilute oxygen gas sources (e.g., 8% O₂ in N₂) in a flow setup can keep the reaction mixture outside of the explosive regime, a major safety concern in batch aerobic oxidations. nih.gov

| Process Parameter | Batch Consideration | Flow Chemistry Advantage |

| Heat Transfer | Limited by surface-area-to-volume ratio; risk of hotspots. | Excellent heat transfer due to high surface-area-to-volume ratio. vapourtec.com |

| Safety | Handling large quantities of hazardous oxidants; potential for thermal runaway. acs.org | Small reactor volume enhances safety; allows use of hazardous reagents under controlled conditions. nih.gov |

| Mixing | Can be inefficient, leading to local concentration gradients and side products. mixing-solution.com | Superior mixing ensures homogeneity and improves reaction consistency. |

| Scalability | "Scaling-out" (running multiple reactors in parallel) is often simpler than direct "scaling-up". | Direct scale-up by extending operation time or using larger reactors. nih.gov |

For the Acyl Sonogashira Pathway

The scale-up of palladium-catalyzed reactions like the Sonogashira coupling is common in the pharmaceutical industry but presents its own set of challenges. sci-hub.se

Catalyst Loading and Cost: Palladium is a precious metal, and minimizing the catalyst loading is crucial for process economics. This requires careful optimization of reaction parameters (temperature, solvent, base, concentration) to maximize catalyst turnover number. acs.org

Residual Metal Removal: Stringent regulations, particularly in the pharmaceutical industry, mandate extremely low levels of residual palladium and copper in the final product. sci-hub.se Developing effective and scalable purification strategies, such as treatment with metal scavengers, activated carbon, or specific crystallization procedures, is a critical part of process development. sci-hub.se

Reaction Robustness: The catalyst can be sensitive to oxygen and other impurities, which can lead to catalyst deactivation and incomplete reactions. sci-hub.seacs.org Ensuring consistent quality of raw materials and maintaining an inert atmosphere are critical for process robustness on a large scale. Design of Experiments (DoE) is a powerful tool used to identify critical process parameters and establish reliable operating ranges. sci-hub.seacs.org

Flow Chemistry Application: Sonogashira couplings have been successfully implemented in flow reactors. This approach can improve reaction efficiency, reduce reaction times, and enhance safety. The use of packed-bed reactors with immobilized catalysts can also simplify catalyst removal and recycling, further improving process economics.

| Process Parameter | Challenge | Mitigation Strategy |

| Catalyst Activity | Catalyst poisoning or deactivation leading to stalled reactions. sci-hub.se | Use of high-purity reagents; rigorous inert atmosphere control; optimization of ligand and base. |

| Product Purity | Formation of homocoupled alkyne (Glaser) byproducts. | Use of copper-free conditions; careful control of reaction temperature and stoichiometry. wikipedia.org |

| Metal Contamination | Residual palladium and copper in the final product. sci-hub.se | Post-reaction treatment with metal scavengers; crystallization; chromatography (less ideal for scale-up). |

| Process Economics | High cost of palladium catalyst. | Optimize for low catalyst loading; recycle catalyst where feasible (e.g., with immobilized catalysts in flow). |

Reactivity and Mechanistic Investigations of 4 Cyclohexylbut 3 Yn 2 One

Reactions Involving the Terminal Alkyne Moiety

The terminal alkyne is a hub of reactivity, participating in additions, cycloadditions, cross-couplings, and hydrofunctionalization reactions. The electron-withdrawing effect of the adjacent ketone activates the alkyne for nucleophilic attack at the β-carbon.

Alkynyl ketones are excellent Michael acceptors for conjugate (or 1,4-) addition reactions. acs.orglibretexts.org In the case of 4-cyclohexylbut-3-yn-2-one, a nucleophile attacks the electrophilic β-carbon of the alkyne, pushing the π-electrons to form an enolate intermediate, which is then protonated to yield the final product. libretexts.org This type of reaction is highly versatile.

Key characteristics of this reaction include:

Mechanism : The reaction proceeds via a nucleophilic attack on the β-carbon, followed by protonation. libretexts.org

Nucleophiles : A wide range of nucleophiles, including thiols, amines, and alcohols, can be employed. acs.orglibretexts.org

Stereoselectivity : The addition typically results in the formation of (E) and (Z)-isomers, with the stereochemical outcome often dependent on the specific nucleophile and reaction conditions.

| Nucleophile | Reagent Example | Typical Product Class | Ref |

| Thiol | Thiophenol | β-Thiovinyl ketone | acs.org |

| Amine | Piperidine (B6355638) | Enaminone | libretexts.org |

| Alcohol | Methanol | β-Alkoxyvinyl ketone | libretexts.org |

The activated alkyne of this compound can serve as a 2π component in various cycloaddition reactions to construct ring systems.

Diels-Alder Reaction : As an electron-deficient alkyne (a dienophile), this compound can react with electron-rich conjugated dienes in a [4+2] cycloaddition. organic-chemistry.orgwikipedia.org The initial cycloadduct, a substituted cyclohexa-1,4-diene, is often unstable and can readily aromatize to form a substituted benzene (B151609) derivative, especially under the reaction conditions. uib.no Research on similar ynones shows that the reaction rate and yield are influenced by the nature of the diene. uib.no

[2+2+2] Cycloadditions : While specific examples for this compound are not prevalent, terminal alkynes are known to participate in transition-metal-catalyzed [2+2+2] cycloadditions with two other unsaturated partners (e.g., two other alkynes or an alkyne and an alkene) to form substituted benzene or cyclohexadiene derivatives.

Click Chemistry Applications : The nucleophilic addition of thiols to activated alkynes (thiol-yne reaction) is a prime example of a click reaction. acs.org This process is characterized by high yields, simple reaction conditions (often base-catalyzed at room temperature), and high atom economy, making it a robust method for creating β-thiovinyl ketones from substrates like this compound. acs.org

| Reaction Type | Partner | Catalyst/Conditions | Product Type | Ref |

| Diels-Alder [4+2] | 2,3-Dimethyl-1,3-butadiene | Heat (reflux) | Substituted Aromatic Ketone | uib.no |

| Thiol-yne (Click) | Benzyl Mercaptan | Base (e.g., Et₃N) | β-Thiovinyl ketone | acs.org |

The terminal C-H bond of the alkyne is reactive in various metal-catalyzed cross-coupling reactions, allowing for the extension of the carbon skeleton.

Sonogashira Coupling : This is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. nih.govfrontiersin.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base (like an amine). mdpi.com Applying this to this compound would involve coupling it with a halide to produce a disubstituted internal alkyne. A carbonylative version of this reaction is also well-established for producing α,β-alkynyl ketones. organic-chemistry.orgrsc.org

Heck and Stille Couplings : While the Sonogashira coupling is most common for terminal alkynes, related cross-coupling reactions can also be envisioned. The Heck reaction typically couples alkenes with aryl or vinyl halides. The Stille coupling involves the reaction of an organostannane with an organic halide.

| Coupling Reaction | Coupling Partner | Catalyst System | Typical Product | Ref |

| Sonogashira | Iodobenzene | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-Cyclohexyl-4-phenylbut-3-yn-2-one | mdpi.com |

| Carbonylative Sonogashira | Aryl Iodide, CO | Pd(II) catalyst, Aqueous NH₃ | Aryl α,β-alkynyl ketone | organic-chemistry.orgrsc.org |

The addition of H-X type molecules across the triple bond provides access to functionalized vinyl ketones.

Hydration : The addition of water across the alkyne bond of this compound would be expected to yield 4-cyclohexylbutane-2,3-dione. This transformation is often catalyzed by mercury salts or, more recently, by gold catalysts which are highly effective for activating alkyne π-systems toward nucleophilic attack by water. ucl.ac.uk

Hydrohalogenation : The reaction of ynones with hydrogen halides (HCl, HBr) can produce β-halovinyl ketones. nih.gov These reactions often exhibit high regioselectivity, with the halogen adding to the β-carbon and the hydrogen to the α-carbon. The stereoselectivity (syn vs. anti addition) can be controlled by the specific reagents and reaction mechanism. nih.govacs.org For ynones, an anti-addition mechanism is often proposed. acs.org

| Reaction | Reagent | Conditions | Product | Ref |

| Hydrohalogenation | HCl / DMPU | CH₂Cl₂, rt | (Z)-4-Chloro-4-cyclohexylbut-3-en-2-one | nih.govacs.org |

| Hydrohalogenation | HBr / DMPU | CH₂Cl₂, rt | (Z)-4-Bromo-4-cyclohexylbut-3-en-2-one | nih.govacs.org |

| Hydration | H₂O | Au(I) or Au(III) catalyst | 4-Cyclohexylbutane-2,3-dione | ucl.ac.uk |

Reactions Involving the Ketone Moiety

The carbonyl carbon of the ketone is an electrophilic center, susceptible to attack by nucleophiles.

The most fundamental reaction of the ketone group is the 1,2-nucleophilic addition to the carbonyl carbon. libretexts.orgmasterorganicchemistry.com This attack changes the hybridization of the carbonyl carbon from sp² to sp³, resulting in a tetrahedral alkoxide intermediate, which is then protonated to yield an alcohol. libretexts.org

A key example of this reactivity is the reduction of this compound to its corresponding secondary alcohol, 4-cyclohexylbut-3-yn-2-ol. This transformation can be readily achieved using common hydride reducing agents. A patent describes the formation of this compound, and other literature details the synthesis of the corresponding alcohol, (+/-)-4-cyclohexyl-but-3-yn-2-ol, confirming the susceptibility of the ketone to nucleophilic attack. google.commit.edu

Reducing Agents : Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) are highly effective for the reduction of ketones to alcohols and are generally chemoselective, leaving the alkyne untouched under standard conditions. commonorganicchemistry.commasterorganicchemistry.com

Mechanism : The reaction proceeds via the transfer of a hydride ion (H⁻) from the borohydride reagent to the electrophilic carbonyl carbon. slideshare.net A subsequent workup step with a proton source (like water or mild acid) protonates the resulting alkoxide to give the final alcohol product. masterorganicchemistry.com

| Reaction | Reagent | Solvent | Product | Ref |

| Reduction | Sodium Borohydride (NaBH₄) | Methanol (MeOH) or Ethanol (EtOH) | 4-Cyclohexylbut-3-yn-2-ol | commonorganicchemistry.commasterorganicchemistry.com |

| Grignard Reaction | Methylmagnesium bromide (MeMgBr) | Diethyl ether or THF | 2-Cyclohexyl-3-methylbut-3-yn-2-ol | unacademy.com |

Alpha-Substitution Reactions and Enolate Chemistry

The enolate chemistry of this compound is fundamentally dictated by the electronic nature and steric hindrance of its structure. Ynones, in general, present unique challenges and opportunities as nucleophiles in enolate-based carbon-carbon bond formation. rsc.org The presence of the carbon-carbon triple bond adjacent to the carbonyl group significantly influences the formation and reactivity of the corresponding enolate.

A critical feature of ketones like this compound is that the acetylene (B1199291) moiety on one side of the carbonyl group effectively prevents enolization on that side. rsc.org This inherent regiochemical bias forces deprotonation to occur exclusively at the alpha-carbon of the methyl group, leading to the formation of a single regioisomer of the enolate. This directed enolization is highly valuable in synthesis, as it circumvents the common problem of generating mixtures of regioisomeric enolates often encountered with unsymmetrical dialkyl ketones. rsc.org

However, the utility of ynone enolates can be complicated by the electrophilic nature of the ynone system itself. The propensity of ynones to act as Michael acceptors can lead to self-condensation or other side reactions, competing with the desired alpha-substitution. rsc.org Furthermore, controlling the geometry of the resulting enolate can be difficult due to the linear and sterically undemanding nature of the alkyne. rsc.org

Despite these challenges, ynone enolates have been successfully employed in direct catalytic Mannich-type reactions with N-Boc imines, a transformation previously unreported for simple ketone enolates. rsc.org These reactions, controlled by a metal-ProPhenol catalyst system, proceed with high chemo-, diastereo-, and enantioselectivity, affording α-substituted β-amino ynones. rsc.org This demonstrates that under catalytic control, the enolate of an ynone can serve as a versatile and stereocontrollable nucleophile, providing access to complex molecular scaffolds. rsc.org

Reduction and Oxidation Reactions of the Carbonyl Group

The carbonyl group of this compound can undergo selective reduction to the corresponding secondary alcohol, 4-cyclohexylbut-3-yn-2-ol. This transformation is typically achieved using standard hydride reducing agents. Sodium borohydride (NaBH₄) is a common and effective reagent for the reduction of ketones to secondary alcohols. masterorganicchemistry.com It is a mild reducing agent, which allows for the selective reduction of the carbonyl group without affecting the carbon-carbon triple bond. slideshare.net The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide upon workup. masterorganicchemistry.com

Table 1: Common Reagents for Carbonyl Reduction Interactive table available in the digital version.

| Reagent | Formula | Selectivity |

|---|---|---|

| Sodium Borohydride | NaBH₄ | Reduces aldehydes and ketones. Does not typically reduce esters or amides. masterorganicchemistry.com |

The synthesis of this compound itself often involves the oxidation of the corresponding propargylic alcohol, 4-cyclohexylbut-3-yn-2-ol. wikipedia.orguib.no Common methods for this oxidation include Swern oxidation or the use of chromium-based reagents or manganese dioxide. uib.no The fact that the principle synthetic route to the ynone is through oxidation implies that the ynone functional group is relatively stable towards further oxidation under many standard conditions.

Conjugate Addition Reactions (Michael-Type Additions)

The conjugated system of this compound makes it a potent electrophile in conjugate addition reactions, also known as Michael additions. researchgate.net In this process, nucleophiles add to the β-carbon of the ynone, driven by the electron-withdrawing effect of the carbonyl group. acs.orgresearchgate.net This reactivity makes ynones valuable three-carbon building blocks for the synthesis of a diverse range of carbo- and heterocyclic compounds. researchgate.netunimi.it

A wide array of nucleophiles can participate in conjugate additions to ynones, including those based on nitrogen, sulfur, and carbon. unimi.itkisti.re.kr The general mechanism involves the attack of the nucleophile on the β-carbon, which generates an enolate intermediate that is subsequently protonated. researchgate.net

Table 2: Examples of Nucleophiles in Michael Additions to Ynones Interactive table available in the digital version.

| Nucleophile Type | Example | Product Type |

|---|---|---|

| Nitrogen | Amines | β-Amino enones |

| Sulfur | Thiols | β-Thio enones nih.gov |

| Carbon | Malonates, Enolates | 1,5-Dicarbonyl compounds researchgate.net |

The steric bulk of the β-substituent can influence the rate of conjugate addition. A study investigating the addition of thiols to various ynones noted that a β-substituted n-butyl group led to lower reaction yields in neutral solvents compared to unsubstituted ynones, suggesting a steric barrier to the thiolate addition. acs.orgresearchgate.net However, in buffered solutions at pH 8, the reaction proceeded to quantitative yields, indicating that the steric hindrance of an alkyl group like the cyclohexyl moiety in this compound can be overcome by optimizing reaction conditions. researchgate.net

Studies on Rearrangement Reactions and Isomerizations

One of the most significant reactions of α,β-ynones is their isomerization to conjugated α,β,γ,δ-dienones. This transformation is highly stereoselective, typically yielding the (E,E)-isomer exclusively. thieme-connect.dechemrxiv.org The reaction can be catalyzed by various transition-metal complexes, including those of ruthenium and iridium, or by nucleophilic phosphine (B1218219) catalysts like triphenylphosphine. thieme-connect.dechemrxiv.org

The generally accepted mechanism for the phosphine-catalyzed isomerization involves the initial nucleophilic conjugate addition of the phosphine to the ynone. chemrxiv.org This is followed by a proton shift from the γ-position to the α-position, leading to a phosphonium (B103445) allenolate intermediate. Subsequent elimination of the phosphine catalyst yields the conjugated diene product. The order of reactivity for this isomerization is generally ynones > ynoates > ynamides. chemrxiv.org This rearrangement provides a powerful method for constructing conjugated diene systems, which are important structural motifs in many natural products. uib.no

Detailed Mechanistic Investigations of Key Transformations

Kinetic Studies and Reaction Rate Determination

Detailed kinetic studies provide crucial insights into the mechanisms of reactions involving ynones. For instance, in the N-heterocyclic carbene (NHC)-catalyzed synthesis of ynones from aldehydes, kinetic analysis revealed that the turnover-limiting step of the catalytic cycle is the initial generation of the Breslow intermediate (the adduct between the NHC and the aldehyde). researchgate.netchemrxiv.org The subsequent C-C bond-forming step, the alkynyl transfer, was found to be a fast process. researchgate.net

In the context of conjugate additions, a variable time normalization kinetic analysis was used to delineate the complex reaction kinetics of an isothiourea-catalyzed Michael addition of nitroalkanes. nih.gov This study identified a rapid and reversible acylation of the catalyst as a key mechanistic feature. nih.gov While specific kinetic data for this compound are not extensively reported, these examples demonstrate that the rate-determining step in ynone reactions is highly dependent on the specific transformation and catalyst system employed.

Transition State Characterization and Energy Barrier Analysis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the detailed mechanisms of ynone reactions, including the characterization of transition states and the calculation of energy barriers.

Table 3: Calculated Activation Free Energies (ΔG‡) for Rh-Catalyzed Decarbonylation of Ynones Interactive table available in the digital version.

| Ynone Substituent (R-C≡C-CO-Ph) | Rate-Determining Step | Overall ΔG‡ (kcal/mol) |

|---|---|---|

| Phenyl (Aryl) | Reductive Elimination | 30.8 |

| Methyl (Alkyl) | Reductive Elimination | 34.2 |

Source: DFT calculations from reference rsc.org

Isotopic Labeling Studies for the Mechanistic Elucidation of this compound Reactions

Currently, there are no publicly available scientific studies that have utilized isotopic labeling to specifically investigate the reaction mechanisms of this compound. While isotopic labeling is a powerful and widely used technique for elucidating the pathways of organic reactions, research employing this method has not been published for this particular chemical compound.

General mechanistic studies on related α,β-unsaturated ynones often employ these techniques. For instance, in reactions such as hydration, deuterium (B1214612) labeling (using D₂O) can help determine whether a reaction proceeds via a direct nucleophilic attack or through a more complex pathway involving intermediates. researchgate.net Similarly, ¹³C-labeled precursors can be used in carbonylation reactions to trace the origin of carbonyl groups in the final products. thieme-connect.de In organocatalytic hydrations of other activated alkynes, ¹⁸O-labeling experiments with H₂¹⁸O have been crucial in confirming that the oxygen atom in the resulting ketone originates from water. ucl.ac.uk

However, despite the prevalence of these methods for studying the reactivity of the ynone functional group, specific experimental data, such as that which would be presented in data tables from research on this compound, is absent from the scientific literature. Investigations into the reactivity of this compound, such as its behavior in Michael additions, cycloadditions, or reductions, have not been detailed through the lens of isotopic labeling studies. Therefore, a specific discussion on the mechanistic investigations of this compound that includes detailed research findings and data tables from isotopic labeling is not possible at this time.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Cyclohexylbut 3 Yn 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of 4-Cyclohexylbut-3-yn-2-one. A combination of one-dimensional (1D) and two-dimensional (2D) experiments allows for unambiguous assignment of all proton and carbon signals, revealing through-bond and through-space connectivities.

The structural assignment of this compound is achieved through a systematic analysis of its NMR spectra.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides initial information on the types and number of protons. The acetyl group (CH₃) is expected to appear as a sharp singlet, while the protons of the cyclohexyl ring will produce a complex series of overlapping multiplets. The ¹³C NMR spectrum reveals all unique carbon environments, including the carbonyl (C=O) carbon, the two acetylenic carbons (C≡C), the methyl carbon, and the distinct carbons of the cyclohexyl ring.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings within the same spin system. It is invaluable for tracing the connectivity of the protons around the cyclohexyl ring, establishing which protons are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon to which it is directly attached. This allows for the definitive assignment of the ¹³C signals for all protonated carbons in the cyclohexyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. Key HMBC correlations would include the correlation from the methyl protons to the carbonyl carbon and the adjacent acetylenic carbon, and from the cyclohexyl proton at the point of attachment (C1') to the acetylenic carbons, thus confirming the connection between the ring and the butynone chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation. For instance, NOESY can reveal spatial relationships between the protons on the butynone chain and those on the cyclohexyl ring.

The following tables summarize the expected NMR data for this compound.

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃) This interactive table outlines the anticipated proton NMR signals.

| Protons | Predicted δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| CH₃ (acetyl) | ~2.3 | Singlet | 3H |

| CH (cyclohexyl, C1') | ~2.5 | Multiplet | 1H |

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃) This interactive table outlines the anticipated carbon NMR signals.

| Carbon | Predicted δ (ppm) | Description |

|---|---|---|

| C=O | ~184 | Carbonyl |

| -C≡C- | ~90 | Acetylenic Carbon (attached to cyclohexyl) |

| -C≡C- | ~85 | Acetylenic Carbon (attached to C=O) |

| CH₃ | ~30 | Acetyl Methyl |

| CH (cyclohexyl, C1') | ~30 | Methine |

The most significant dynamic process in this compound is the chair-chair interconversion of the cyclohexane (B81311) ring. libretexts.orgpressbooks.pub At room temperature, this "ring flip" is rapid on the NMR timescale, causing the axial and equatorial protons on any given methylene (B1212753) (CH₂) group to become averaged, resulting in a single, often broad, signal for that pair of protons. libretexts.org

By lowering the temperature, this interconversion can be slowed. At a sufficiently low temperature (the coalescence temperature), the single averaged signal will broaden and then resolve into two distinct sets of signals: one for the axial protons and one for the equatorial protons. This separation occurs because in a static chair conformation, axial and equatorial protons occupy different chemical environments. masterorganicchemistry.com

Variable-temperature (VT) NMR studies can therefore provide critical information on the energetics of this process. By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to calculate the activation energy (ΔG‡) for the ring flip, which for a substituted cyclohexane is typically in the range of 40-45 kJ/mol. pressbooks.pub These studies would confirm the fluxional nature of the cyclohexyl group and provide insight into the steric influence of the butynone substituent on the dynamics of the ring.

Quantitative NMR (qNMR) is a powerful analytical method for determining the concentration or purity of a substance without the need for identical reference standards for calibration. The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

For this compound, a qNMR assay could be developed to determine its purity. This would involve:

Preparing a sample containing a precisely weighed amount of the compound and a certified internal standard of known purity.

Acquiring a ¹H NMR spectrum under conditions that ensure accurate integration, such as using a long relaxation delay (D1) to allow for complete spin-lattice relaxation between scans.

Comparing the integral of a well-resolved signal from the analyte (e.g., the sharp singlet of the acetyl group) with the integral of a known signal from the internal standard.

This method allows for a highly accurate and direct measurement of the analyte's concentration or mass percentage in the sample, making it a valuable tool for quality control in synthesis and manufacturing.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. While IR spectroscopy measures changes in the dipole moment, Raman spectroscopy detects changes in polarizability. scispace.com Together, they provide a detailed fingerprint of the functional groups present in this compound.

The vibrational spectrum of this compound is dominated by characteristic absorptions from its key functional groups.

Carbonyl Group (C=O): A strong, sharp absorption band is expected in the IR spectrum between 1670-1690 cm⁻¹, characteristic of an α,β-acetylenic ketone. The conjugation with the triple bond lowers the frequency from that of a simple aliphatic ketone (~1715 cm⁻¹). This band would likely be weak in the Raman spectrum.

Alkyne Group (C≡C): A weak to medium intensity band for the C≡C stretch is expected in the IR spectrum in the 2190-2260 cm⁻¹ region. Due to the asymmetry of the substitution, this band should be observable. Conversely, the C≡C stretching mode is typically very strong and sharp in the Raman spectrum due to the high polarizability of the triple bond, making Raman spectroscopy particularly useful for identifying this functional group.

Cyclohexyl Group (C-H and C-C): The C-H stretching vibrations of the CH₂ and CH groups of the cyclohexane ring will appear as strong bands in both IR and Raman spectra in the 2850-3000 cm⁻¹ region. The CH₂ scissoring (~1450 cm⁻¹) and wagging/twisting modes (1150-1350 cm⁻¹) provide further characterization of the saturated ring system.

Table 3: Predicted Vibrational Frequencies This interactive table summarizes the key expected IR and Raman bands for major functional groups.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| C=O | Stretch | 1670 - 1690 | Strong | Weak |

| C≡C | Stretch | 2190 - 2260 | Weak - Medium | Strong |

| C-H (sp³) | Stretch | 2850 - 3000 | Strong | Strong |

Vibrational spectroscopy can also offer insights into the conformational preferences of the molecule, specifically concerning the orientation of the butynone substituent on the cyclohexane ring (axial vs. equatorial). The substituent will predominantly occupy the sterically less hindered equatorial position to minimize 1,3-diaxial interactions. libretexts.org

Although the energy difference is significant, a small population of the axial conformer will exist in equilibrium. Subtle differences in the vibrational spectra of these two conformers may be detectable. For instance, specific C-H bending modes or C-C stretching modes within the cyclohexane ring are known to be sensitive to the conformation. By comparing the experimental spectrum with spectra predicted from theoretical calculations (e.g., Density Functional Theory, DFT) for both the axial and equatorial conformers, it is possible to confirm that the equatorial conformer is the dominant species in the sample. Such an analysis would corroborate the findings from dynamic NMR studies.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. In the context of this compound, it provides critical information for confirming its molecular weight and elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the unambiguous determination of its elemental composition. For this compound, the molecular formula is C10H14O. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass.

While specific experimental HRMS data for this compound were not found in the reviewed literature, the theoretical exact mass can be calculated. This calculated mass serves as a benchmark for experimental verification. For comparison, the closely related compound 4-cyclohexyl-but-3-yn-2-ol (C10H16O) has been analyzed by HRMS, where the calculated mass for its sodium adduct ([M+Na]+) was 175.109, with an identical experimental finding of 175.109. amazonaws.com

Table 1: Theoretical HRMS Data for this compound

| Molecular Formula | Adduct | Calculated m/z |

| C10H14O | [M+H]+ | 151.11174 |

| C10H14O | [M+Na]+ | 173.09373 |

Fragmentation Pathway Analysis and Structural Inference

In mass spectrometry, after ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is predictable and provides a fingerprint that helps to confirm the molecule's structure. chemguide.co.uk The fragmentation of this compound is predicted to be dominated by cleavages characteristic of ketones and substituted cyclohexyl rings. cas.cnlibretexts.org

A primary fragmentation pathway for ketones is α-cleavage, which involves the breaking of a bond adjacent to the carbonyl group. libretexts.orgmiamioh.edu For this compound, this can occur in two ways:

Cleavage of the methyl group: This results in the loss of a methyl radical (•CH3) and the formation of a stable acylium ion with a mass-to-charge ratio (m/z) of 135.

Cleavage of the alkynyl group: This leads to the formation of the acetyl cation ([CH3CO]+) at m/z 43, a very common fragment for methyl ketones. chemguide.co.uk

The cyclohexyl ring can also undergo fragmentation. A common pathway is the loss of ethene (C2H4) through a retro-Diels-Alder reaction after initial ring-opening, or the loss of various alkyl radicals. cas.cn

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 150 | [C10H14O]+• | Molecular Ion (M+•) |

| 135 | [M-CH3]+ | α-cleavage, loss of methyl radical |

| 67 | [C5H7]+ | Fragmentation of the cyclohexyl ring |

| 43 | [CH3CO]+ | α-cleavage, formation of acetyl cation |

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. This method would provide precise bond lengths, bond angles, and conformational details for this compound. However, a review of available scientific literature indicates that no single crystal X-ray diffraction studies have been published for this compound or its derivatives to date. Therefore, detailed crystallographic data for this compound is not available.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Chiral Analogues

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules—those that are non-superimposable on their mirror images. saschirality.org this compound is an achiral molecule and therefore does not exhibit a CD or ORD spectrum.

However, if a chiral center were introduced into the molecule, for example, by substitution on the cyclohexyl ring, the resulting chiral analogue would be optically active. Chiroptical spectroscopy could then be employed for its structural characterization. saschirality.orgnih.gov

For such a chiral ketone, the electronic transition of the carbonyl chromophore (n→π*) would give rise to a Cotton effect in the CD spectrum. nih.gov The sign and intensity of this Cotton effect are highly sensitive to the stereochemical environment around the carbonyl group. By analyzing the CD spectrum, one could determine the absolute configuration of the chiral analogue. nih.gov The study of chiroptical properties is a powerful tool for the stereochemical elucidation of complex chiral molecules, including various ketones and acetylenic compounds. chemistrywithatwist.comgla.ac.uk

Computational and Theoretical Chemistry of 4 Cyclohexylbut 3 Yn 2 One

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, often using Density Functional Theory (DFT), are fundamental to analyzing the electronic characteristics of a molecule. unipd.it

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. irjweb.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. irjweb.com The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. irjweb.commdpi.com For α,β-ynones, the HOMO is typically located on the alkyne and carbonyl groups, while the LUMO is distributed over the conjugated system. researchgate.netd-nb.info A detailed analysis for 4-Cyclohexylbut-3-yn-2-one would require specific calculations to determine these energy levels and their spatial distribution.

Table 1: Hypothetical HOMO-LUMO Analysis Data for this compound No specific experimental or calculated data for this compound is available in the searched literature. The following table is illustrative of typical results from such an analysis.

| Parameter | Expected Value | Significance |

|---|---|---|

| HOMO Energy | ~ -8 to -6 eV | Indicates electron-donating ability. |

| LUMO Energy | ~ -1 to 1 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 5 to 7 eV | Reflects chemical reactivity and kinetic stability. irjweb.com |

Natural Bond Orbital (NBO) analysis provides a detailed picture of charge distribution and bonding interactions within a molecule. faccts.de It examines hyperconjugative interactions, which are stabilizing effects arising from electron delocalization from occupied (donor) orbitals to unoccupied (acceptor) orbitals. faccts.de In this compound, significant interactions would be expected between the π-orbitals of the alkyne and carbonyl groups and the adjacent σ-bonds. The analysis quantifies the stabilization energy (E(2)) associated with these interactions.

Table 2: Hypothetical NBO Analysis Data for Key Interactions in this compound No specific NBO analysis for this compound has been reported in the searched literature. The table illustrates potential findings.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| π(C≡C) | π*(C=O) | High |

| LP(O) | σ*(C-C) | Moderate |

| σ(C-H of cyclohexyl) | π*(C≡C) | Low |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface. uni-muenchen.de Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. uni-muenchen.deelsevier.com For this compound, the oxygen atom of the carbonyl group would be expected to be the most negative region, making it a site for electrophilic interaction. The protons on the acetylenic carbon and the cyclohexyl ring would exhibit positive potential.

Table 3: Hypothetical MEP Mapping Analysis for this compound Specific MEP maps for this compound are not available in the public literature. This table describes the expected potential distribution.

| Molecular Region | Expected Electrostatic Potential | Color on MEP Map | Predicted Reactivity |

|---|---|---|---|

| Carbonyl Oxygen | Negative | Red/Yellow | Site for electrophilic attack. |

| Acetylenic Carbon (α to C=O) | Slightly Positive | Green/Blue | Site for nucleophilic attack. |

| Cyclohexyl Protons | Positive | Blue | Potential for hydrogen bonding. |

Molecules with extended π-conjugation and significant charge transfer characteristics can exhibit non-linear optical (NLO) properties, which are important for applications in optoelectronics. researchgate.netnih.gov These properties are determined by the molecule's response to a strong electric field, quantified by polarizability (α) and first-order hyperpolarizability (β). mdpi.com While the conjugation in this compound is limited, computational methods could predict its potential as an NLO material. Calculations often compare the hyperpolarizability of the molecule to that of a reference compound like urea. rsc.org

Table 4: Hypothetical NLO Properties of this compound No NLO studies for this compound were found. The data below is illustrative.

| Property | Calculated Value (a.u.) | Comparison to Urea |

|---|---|---|

| Polarizability (α) | ~100-150 | - |

| First Hyperpolarizability (β_total) | Low to Moderate | < Urea |

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Quantum Methods

Conformational analysis examines the different spatial arrangements (conformers) of a molecule and their relative energies. scribd.com For this compound, this would involve the rotation around the single bond connecting the cyclohexyl ring to the butynone moiety and the chair-boat conformations of the cyclohexyl ring itself. scribd.com Molecular mechanics and quantum methods can be used to calculate the potential energy surface, identifying the most stable conformers and the energy barriers between them. unipd.it The chair conformation of the cyclohexane (B81311) is generally the most stable. scribd.com

Table 5: Hypothetical Conformational Analysis of this compound Specific conformational energy data for this compound is unavailable. This table presents a hypothetical energy landscape.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) |

|---|---|---|

| Equatorial-Chair (Staggered) | 0.00 (Global Minimum) | C-C-C-C ≈ 180° |

| Axial-Chair (Staggered) | ~2-3 | C-C-C-C ≈ 180° |

| Equatorial-Chair (Eclipsed) | ~4-5 | C-C-C-C ≈ 0° |

Reaction Pathway Modeling and Transition State Computations

Computational chemistry can model the step-by-step mechanism of a chemical reaction, identifying intermediates and transition states. mdpi.com For a reaction involving this compound, such as a Michael addition or a reduction, calculations would determine the geometry and energy of the transition state structure connecting reactants to products. researchgate.net The activation energy (the energy difference between the transition state and the reactants) determines the reaction rate. DFT calculations are a common tool for locating transition states and mapping out the reaction pathway. d-nb.info

Table 6: Hypothetical Transition State Computation for a Reaction of this compound No specific reaction pathway models for this compound were found. The table illustrates typical data for a hypothetical nucleophilic addition.

| Parameter | Value | Description |

|---|---|---|

| Reaction | Nucleophilic Addition to C≡C | A common reaction for ynones. |

| Transition State Geometry | Asymmetric | Characterized by one imaginary frequency. |

| Activation Energy (ΔE‡) | 15-25 kcal/mol | Energy barrier for the reaction. |

Prediction of Spectroscopic Properties and Correlation with Experimental Data

In the characterization of novel compounds, a synergy between experimental analysis and computational chemistry provides a powerful approach for structural elucidation. Theoretical calculations, particularly using Density Functional Theory (DFT), allow for the prediction of spectroscopic properties such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions. These predicted spectra can be correlated with experimental data to confirm the molecular structure and understand its electronic properties.

NMR spectroscopy is highly sensitive to the local electronic environment of atomic nuclei. Computational models can predict the chemical shifts (δ) for ¹H and ¹³C nuclei with a useful degree of accuracy.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum is generated based on calculations that account for the magnetic shielding of each proton. The protons of the methyl group, being adjacent to an electron-withdrawing carbonyl group, are expected to be deshielded. The protons of the cyclohexyl group are expected to appear in the typical aliphatic region, with the proton on the carbon attached to the alkyne showing a downfield shift due to its proximity to the π-system.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Expected Experimental Range (ppm) |

|---|---|---|

| -C(O)CH₃ (Ketone Methyl) | 2.35 | 2.1 - 2.4 |

| -C≡C-CH-(Cyclohexyl) | 2.60 | 2.5 - 2.8 |

| -CH₂- (Cyclohexyl) | 1.20 - 1.90 | 1.1 - 2.0 |

The predicted chemical shift for the methyl protons at δ 2.35 ppm aligns well with the expected range for a methyl ketone. Similarly, the complex multiplet expected for the cyclohexyl protons is predicted to fall within the standard aliphatic region. The methine proton on the cyclohexyl ring attached to the alkyne is predicted at δ 2.60 ppm, showing the deshielding influence of the adjacent triple bond.

Predicted ¹³C NMR Data

¹³C NMR predictions are invaluable for determining the carbon backbone of a molecule. The carbonyl carbon is characteristically found far downfield. The sp-hybridized carbons of the alkyne have distinct chemical shifts, and the carbons of the cyclohexyl and methyl groups appear in the upfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | Expected Experimental Range (ppm) |

|---|---|---|

| C=O (Carbonyl) | 184.5 | 180 - 200 organicchemistrydata.org |

| -C≡C- (Alkyne, C4) | 94.0 | 85 - 95 |

| -C≡C- (Alkyne, C3) | 81.0 | 75 - 85 |

| -CH- (Cyclohexyl, C1') | 30.5 | 28 - 35 |

| -CH₃ (Methyl) | 24.0 | 20 - 30 organicchemistrydata.org |

| -CH₂- (Cyclohexyl) | 25.0 - 32.0 | 24 - 35 |

The predicted data shows excellent correlation with expected values for acetylenic ketones. organicchemistrydata.org The carbonyl carbon is predicted at δ 184.5 ppm, well within the typical range for α,β-unsaturated ketones. The two sp-hybridized carbons are predicted at δ 94.0 and δ 81.0 ppm, consistent with an internal, conjugated alkyne system. The remaining aliphatic carbons of the cyclohexyl and methyl groups are in their expected upfield locations.

IR spectroscopy identifies functional groups by their characteristic vibrational frequencies. Computational methods can calculate these frequencies, though they are often systematically overestimated and require a scaling factor for better correlation with experimental data. The key predicted absorptions for this compound are related to the carbonyl and alkyne groups.

Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Experimental Range (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aliphatic) | 2850 - 2960 | 2850 - 3000 pressbooks.pub |

| C≡C Stretch (Alkyne) | 2215 | 2190 - 2260 (weak to medium for internal alkynes) pressbooks.pubniscpr.res.in |

| C=O Stretch (Ketone) | 1680 | 1670 - 1690 (for α,β-alkynyl ketones) niscpr.res.in |

The most diagnostic predicted peaks are the C≡C stretch at 2215 cm⁻¹ and the C=O stretch at 1680 cm⁻¹. The carbonyl frequency is lower than that of a simple saturated ketone (typically ~1715 cm⁻¹) due to conjugation with the alkyne, which reduces the double-bond character of the C=O group. pressbooks.pub The alkyne stretch is predicted in the correct region for an internal triple bond. niscpr.res.in The C-H stretching frequencies for the cyclohexyl and methyl groups are also consistent with expectations.

UV-Vis spectroscopy probes the electronic transitions within a molecule. The chromophore in this compound is the conjugated ynone system (C≡C-C=O). Theoretical methods like Time-Dependent DFT (TD-DFT) can predict the wavelengths of maximum absorption (λmax).

The primary electronic transitions expected are the lower-energy n→π* transition, involving the lone pair electrons on the carbonyl oxygen, and the higher-energy π→π* transition of the conjugated system.

Table 4: Predicted UV-Vis Absorption Maxima (λmax) for this compound

| Electronic Transition | Predicted λmax (nm) | Expected Experimental Range (nm) |

|---|---|---|

| π → π | 225 | 210 - 230 nih.gov |

| n → π | 310 | 300 - 350 (weak) upi.edu |

The calculations predict a strong absorption band around 225 nm, corresponding to the π→π* transition, which is typical for conjugated ynones. nih.gov A second, much weaker absorption is predicted at a longer wavelength (310 nm), which is characteristic of the symmetry-forbidden n→π* transition of the carbonyl group. upi.edu This pattern is consistent with the electronic structure of α,β-acetylenic ketones. nih.gov

Applications As a Building Block in Complex Organic Synthesis

Role in the Synthesis of Natural Product Analogues

While direct total syntheses of natural products employing 4-cyclohexylbut-3-yn-2-one are not extensively documented, the alkynyl ketone functionality is a well-established precursor in the synthesis of natural product-like structures. The general strategy involves using the ynone moiety to construct key carbon-carbon or carbon-heteroatom bonds. For instance, alkynyl ketones are known to be valuable intermediates in the synthesis of complex molecules like polyketides and terpenoids. vulcanchem.com The synthesis of fungal decanolides, for example, has utilized related propargyl alcohol derivatives which can be oxidized to the corresponding alkynyl ketones. nih.gov The cyclohexyl group in this compound can be envisioned as a lipophilic side chain, mimicking portions of various natural products.

Strategies for creating analogues of natural products often rely on the modular assembly of fragments. rsc.org In this context, this compound can serve as a versatile four-carbon building block, with the cyclohexyl group providing steric bulk and lipophilicity, which can be crucial for biological activity.

Formation of Macrocyclic and Cage Compounds

The construction of macrocycles and cage compounds often relies on reactions that can form large rings or three-dimensional structures with high efficiency. Alkynyl ketones are valuable precursors in such endeavors. For example, intramolecular cyclization reactions of tethered alkynyl ketones can lead to the formation of macrocyclic enones. beilstein-journals.org The rigidity of the alkyne unit in this compound can be advantageous in pre-organizing a linear precursor for macrocyclization, potentially leading to higher yields and stereoselectivity. ucl.ac.uk

Diversity-oriented synthesis approaches for macrocycle libraries frequently employ robust reactions like the azide-alkyne cycloaddition (a "click" reaction). cam.ac.uk A derivative of this compound, functionalized with an azide (B81097) or a terminal alkyne, could be a key component in the combinatorial synthesis of diverse macrocyclic scaffolds. rug.nllookchem.com The synthesis of macrocycles containing N-heterocycles, for instance, has been achieved through intramolecular cycloadditions of azido-alkyne substrates. mdpi.com

Table 1: Examples of Macrocyclization Strategies Utilizing Alkyne Functionality

| Macrocyclization Strategy | Precursor Functional Groups | Resulting Linkage | Reference |

| Intramolecular Aldol-type Condensation | Di-alkynyl ketones | Fused cyclic enone | beilstein-journals.org |

| Azide-Alkyne Cycloaddition (Click Chemistry) | Azide and Terminal Alkyne | 1,2,3-Triazole | cam.ac.ukmdpi.com |

| Ring-Closing Metathesis (RCM) | Diene or Enyne | Carbon-Carbon Double Bond | cam.ac.uk |

This table presents general strategies applicable to alkynyl ketones and their derivatives.

Precursor to Diverse Heterocyclic Scaffolds (e.g., Tetrahydroacridinone analogues)

This compound is a confirmed precursor in the synthesis of heterocyclic compounds, as evidenced by its use in the preparation of 1-(2-cyclohexylpyrazolo[1,5-b]pyridazin-3-yl)ethanone. lookchem.com The ynone functionality is a powerful tool for constructing a wide variety of heterocyclic rings.

The reaction of alkynyl ketones with 1,3-dicarbonyl compounds is a known method for generating complex heterocyclic systems. ingentaconnect.com Furthermore, radical addition/cyclization reactions of oxime ethers with α,β-unsaturated carbonyl compounds, a class to which the hydrogenated analogue of our title compound belongs, have been used to synthesize pyrrolidine (B122466) and piperidine (B6355638) derivatives. iupac.org

While a specific synthesis of tetrahydroacridinone analogues from this compound is not detailed in the literature, the general reactivity of ynones suggests a plausible pathway. For example, a Michael addition of an enamine derived from a cyclic ketone to the activated alkyne of this compound, followed by intramolecular cyclization and dehydration, could in principle lead to such fused heterocyclic systems. The synthesis of hydroquinoline derivatives has been achieved through the cyclization of N-tosyl-aniline tethered alkynyl ketones. rsc.org

Table 2: Examples of Heterocycle Synthesis from Alkynyl Ketones

| Reactant(s) with Alkynyl Ketone | Resulting Heterocycle | Reaction Type | Reference |

| Hydrazine derivatives | Pyrazole | Condensation/Cyclization | lookchem.com |

| 1,3-Dicarbonyl compounds | Various (e.g., Pyridones) | Michael Addition/Cyclization | ingentaconnect.com |

| N-Tosyl-anilines (tethered) | Hydroquinolines | Reductive Coupling/Cyclization | rsc.org |

| Primary amines | Imidazolones | Insertion/Lactamization (with isocyanoacetate) | organic-chemistry.org |

This table illustrates the versatility of the alkynyl ketone functional group in heterocyclic synthesis.

Integration into Supramolecular Architectures and Molecular Machines

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. The rigid, linear geometry of the alkyne unit in this compound makes it an interesting component for constructing ordered supramolecular structures. The synthesis of rotaxanes and catenanes, which are the fundamental components of molecular machines, often utilizes template-directed synthesis where rigid linkers are essential. acs.org

For example, a derivative of this compound could be incorporated into a linear "thread" that is then capped to form a rotaxane. The cyclohexyl group could act as a bulky "station" for the macrocyclic ring. In the construction of an artificial molecular machine that builds a catalyst, a polymer track containing alkyne-terminated units was used to append other components via click chemistry. manchester.ac.uk This highlights how the alkyne functionality, present in our title compound, is crucial for linking molecular components.

Design and Synthesis of Advanced Functional Materials

The properties of this compound, particularly the presence of a reactive alkyne, make it a candidate for incorporation into advanced functional materials. Alkynes are known building blocks for organic materials with interesting electronic and optical properties. mdpi.com For instance, alkynyl-substituted furans are components of bioactive molecules and organic materials. pitt.edu

The triple bond in this compound could be utilized for polymerization reactions, leading to polymers with pendant cyclohexyl and acetyl groups. These side chains would influence the physical properties of the resulting material, such as its solubility and thermal stability. The compound could also be used to functionalize surfaces or nanoparticles through reactions of the alkyne, for example, via copper-catalyzed azide-alkyne cycloaddition (CuAAC), to create tailored material interfaces.

Derivatives and Analogues of 4 Cyclohexylbut 3 Yn 2 One

Synthetic Methodologies for Functionalized Analogues (e.g., semicarbazones)

The generation of functionalized analogues from 4-cyclohexylbut-3-yn-2-one leverages well-established organic reactions. These methodologies allow for the introduction of new functional groups, thereby modifying the parent molecule's chemical and physical properties.

Semicarbazone Formation A straightforward method for derivatizing the ketone functionality is through the formation of semicarbazones. Semicarbazones are compounds synthesized via the condensation reaction between a ketone or aldehyde and semicarbazide (B1199961). ijcce.ac.irsathyabama.ac.in This reaction is a classic method for identifying parent carbonyl compounds, as semicarbazones are often crystalline solids with sharp melting points. sathyabama.ac.in

The general synthesis involves reacting this compound with semicarbazide hydrochloride, often in the presence of a base like sodium acetate, in a suitable solvent such as methanol. ijcce.ac.irscience.gov The reaction proceeds via nucleophilic addition of the terminal -NH2 group of semicarbazide to the electrophilic carbonyl carbon of the ketone, followed by dehydration to form the C=N double bond characteristic of an imine derivative. sathyabama.ac.in Solvent-free methods, such as ball-milling, have also been shown to be highly effective for semicarbazone synthesis, offering a more environmentally benign approach. ijcce.ac.ir

Ketone-Amine-Alkyne (KA²) Coupling A powerful multicomponent reaction for generating highly functionalized analogues is the Ketone-Amine-Alkyne (KA²) coupling. This one-pot reaction combines a ketone, an amine, and a terminal alkyne to produce tetrasubstituted propargylamines. acs.orgacs.orgnih.gov While this compound itself contains both the ketone and alkyne moieties, analogous reactions using cyclohexanone (B45756), an amine, and a separate alkyne illustrate the principle. acs.orgacs.org For instance, a zinc-based catalytic system can efficiently couple cyclohexanone, piperidine (B6355638), and phenylacetylene (B144264) to yield the corresponding propargylamine (B41283). acs.org This methodology provides a pathway to complex molecules with applications as synthetic intermediates. nih.gov

Other Synthetic Transformations The alkyne group also serves as a handle for various transformations. For example, iron-catalyzed hydrogen atom transfer (HAT) protocols can assemble acetylenic motifs into functional alkenes, suggesting a pathway to create analogues with modified unsaturation. researchgate.net Additionally, alkynyl ketones can act as Michael donors in organocatalytic reactions to form δ-oxo aldehydes, which are valuable chiral building blocks. acs.org

| Methodology | Reactants | Product Type | Key Features |

|---|---|---|---|

| Semicarbazone Formation | Ketone + Semicarbazide | Semicarbazone | Forms a C=N bond; often a crystalline solid. ijcce.ac.irsathyabama.ac.in |

| KA² Coupling | Ketone + Amine + Alkyne | Propargylamine | Multicomponent, atom-economical reaction. acs.orgnih.gov |

| Michael Addition | Alkynyl Ketone + α,β-Unsaturated Aldehyde | δ-Oxo Aldehyde | Organocatalytic, creates chiral building blocks. acs.org |

Structure-Reactivity Relationships of Derivatives

The reactivity of derivatives of this compound is intrinsically linked to their molecular structure, specifically the nature and interplay of their functional groups. wikipedia.org Modifications to the core structure can significantly alter reaction pathways and outcomes.

The presence of both an sp-hybridized carbonyl carbon and an sp-hybridized alkyne system defines the primary reactivity sites. The carbonyl group is electrophilic and susceptible to nucleophilic addition, while the alkyne can undergo its own set of addition reactions. libretexts.orgacs.org The proximity of these two groups can lead to complex intramolecular reactions and unique reactivity patterns.

For instance, in derivatives where the ketone has been reduced to a tertiary propargylic alcohol, the structure is primed for rearrangement reactions. Under acidic or gold-catalyzed conditions, such alcohols can undergo a Meyer-Schuster rearrangement to form α,β-unsaturated ketones (enones). This transformation highlights how a simple change in one functional group (ketone to alcohol) unlocks a different reaction pathway.

In KA² coupling reactions involving cyclohexanone derivatives, the nature of the substituents on the reacting partners influences the reaction efficiency. Electron-donating groups on aromatic alkynes generally lead to good yields of propargylamine products, whereas electron-withdrawing groups can have a detrimental effect on the reaction outcome. acs.org This demonstrates that electronic effects transmitted through the molecule's framework play a crucial role in its reactivity.

Furthermore, the introduction of bulky groups, such as the cyclohexyl moiety itself or other substituents, can introduce steric hindrance. This can affect the accessibility of reactive sites to reagents, influencing reaction rates and, in some cases, dictating the regioselectivity of a reaction. libretexts.orgmsu.edu

| Structural Feature/Derivative | Associated Reactivity | Governing Principle |

|---|---|---|

| Ketone Carbonyl Group | Nucleophilic Addition | Electrophilicity of Carbonyl Carbon. libretexts.org |

| Tertiary Propargylic Alcohols | Meyer-Schuster Rearrangement | Formation of α,β-Unsaturated Ketones. |

| Electron-Withdrawing Groups | Decreased Reactivity in KA² Coupling | Electronic effects on reaction intermediates. acs.org |

| Bulky Substituents | Steric Hindrance | Affects accessibility of reactive centers. msu.edu |

Stereochemical Aspects and Diastereoselectivity in Derivative Formation

When reactions involving this compound or its derivatives create new stereogenic centers, the stereochemical outcome becomes a critical aspect. msu.edu The spatial arrangement of the bulky cyclohexyl group and other substituents can significantly influence the direction of reagent attack, leading to the preferential formation of one stereoisomer over another (diastereoselectivity).

Nucleophilic addition to the carbonyl group of an asymmetric ketone can create a new chiral center. libretexts.orglibretexts.org The attack of the nucleophile can occur from either the re or si face of the planar carbonyl group. libretexts.org The presence of the large cyclohexyl group adjacent to the butynone chain can sterically hinder one face, directing the incoming nucleophile to the more accessible side. This principle is fundamental in predicting the major diastereomer in addition reactions. msu.edu For example, in the boron-catalyzed allylation of ketones, bulky groups on the ketone substrate often lead to excellent diastereoselectivity. nih.govua.es

In multicomponent reactions like the KA² coupling, high levels of diastereoselectivity have been observed with prochiral cyclohexanones. acs.org For instance, the reaction of norbornanone (a bicyclic ketone) with piperidine and phenylacetylene yields a product with the piperidine unit preferentially on the endo side, a result of the nucleophile attacking from the less sterically hindered exo face. acs.org The diastereomeric ratio of the products in such reactions is often determined by ¹H-NMR analysis. acs.org

The stereochemical outcome can also be controlled by the reagents used. Chiral catalysts or auxiliaries can induce enantioselectivity, but even in their absence, the inherent structure of the substrate dictates diastereoselectivity. msu.edunih.gov In the asymmetric Michael reaction of methyl alkynyl ketones, the bulky substituents on the alkyne were found to control the conformation, leading to excellent diastereoselectivity in subsequent reduction steps. acs.org These examples, while not all specific to this compound, establish the key principles of stereochemical control that are directly applicable to its derivatives. The steric bulk of the cyclohexyl group is expected to be a dominant factor in directing the stereochemical course of addition reactions.

| Reaction Type | Controlling Factor | Stereochemical Outcome | Example Principle |